

Physical and chemical properties of Phyllalbine

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Compound of Interest

Compound Name: *Phyllalbine*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Phyllalbine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyllalbine is a tropane alkaloid identified in plants of the *Convolvulus* genus, notably *Convolvulus subhirsutus*. As a member of a class of biologically active compounds, a thorough understanding of its physical and chemical properties is essential for ongoing research and potential therapeutic development. This guide provides a comprehensive overview of the known physicochemical characteristics of **Phyllalbine**, details on its isolation and characterization, and insights into its potential mechanism of action. While extensive data on its biological activities are still emerging, this document consolidates the currently available information to serve as a foundational resource for the scientific community.

Chemical and Physical Properties

Phyllalbine, a tropane alkaloid, presents as a cream-white powder in its pure form.^{[1][2]} Its chemical structure is formally described as (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate, also known by its synonym, Vanilloyltropine.^{[3][4]}

Tabulated Physical and Chemical Data

The following table summarizes the key quantitative data for **Phyllalbine**, facilitating easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₂₁ NO ₄	[1][3][4][5][6]
Molecular Weight	291.34 g/mol	[1][3][4][6]
IUPAC Name	(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-hydroxy-3-methoxybenzoate	[3]
CAS Number	4540-25-4	[1][4][6]
Appearance	Cream-white powder	[1][2]
Melting Point	209-210 °C	[1]
Solubility	Soluble in ethanol and methanol	[1]
Optical Activity [α] _{D22}	$\pm 0^\circ$	[1]

Spectroscopic Data

Detailed spectroscopic data for **Phyllalbine**, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR spectroscopy, are not widely available in publicly accessible databases. The original characterization by Sharapova et al. in 1980 may contain this information, but the full text is not readily available. Researchers are advised to perform their own spectroscopic analysis upon isolation or acquisition of a sample. General principles for interpreting such data for alkaloids are provided in the experimental protocols section.

Experimental Protocols

This section details the methodologies for key experiments related to the isolation and characterization of **Phyllalbine**.

Isolation of Phyllalbine from *Convolvulus subhirsutus*

The following is a general protocol for the extraction and isolation of tropane alkaloids from plant material, which can be adapted for **Phyllalbine**.

Objective: To isolate **Phyllalbine** from the dried and powdered aerial parts of *Convolvulus subhirsutus*.

Materials:

- Dried, powdered *Convolvulus subhirsutus* plant material
- Methanol
- 10% Acetic acid
- Ammonia solution
- Chloroform
- Sodium sulfate (anhydrous)
- Silica gel for column chromatography
- Appropriate solvents for chromatography (e.g., chloroform-methanol mixtures)
- Rotary evaporator
- Chromatography column
- TLC plates and developing chamber
- UV lamp

Procedure:

- Extraction: Macerate the powdered plant material with methanol for 72 hours at room temperature. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
- Acid-Base Extraction: Dissolve the crude extract in 10% acetic acid and filter. Basify the acidic solution with ammonia solution to a pH of 9-10. Extract the alkaloids with chloroform multiple times.

- Purification: Combine the chloroform extracts and dry over anhydrous sodium sulfate. Filter and concentrate the chloroform extract to obtain a crude alkaloid mixture.
- Chromatographic Separation: Subject the crude alkaloid mixture to column chromatography on silica gel. Elute the column with a gradient of chloroform and methanol. Monitor the fractions using Thin Layer Chromatography (TLC).
- Isolation: Combine the fractions containing **Phyllalbine** (as identified by comparison with a reference standard on TLC) and concentrate to yield the isolated compound.
- Recrystallization: Further purify the isolated **Phyllalbine** by recrystallization from a suitable solvent system (e.g., methanol/ether) to obtain a pure crystalline solid.

Determination of Melting Point

Objective: To determine the melting point of isolated **Phyllalbine**.

Materials:

- Purified **Phyllalbine** sample
- Melting point apparatus (capillary method)
- Capillary tubes (sealed at one end)
- Thermometer

Procedure:

- Ensure the **Phyllalbine** sample is completely dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a rate of 10-15 °C per minute initially.
- As the temperature approaches the expected melting point (around 200 °C), reduce the heating rate to 1-2 °C per minute to allow for accurate determination.

- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For **Phyllalbine**, this is expected to be 209-210 °C.^[1]

Spectroscopic Analysis Protocols

The following are general guidelines for the spectroscopic analysis of a purified sample of **Phyllalbine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a 5-10 mg sample of **Phyllalbine** in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
 - Acquire ¹H-NMR and ¹³C-NMR spectra using a high-field NMR spectrometer.
 - Process the data to identify chemical shifts (δ), coupling constants (J), and integration values to elucidate the molecular structure.
- Mass Spectrometry (MS):
 - Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).
 - Obtain the mass spectrum to determine the molecular weight from the molecular ion peak ([M+H]⁺ or [M]⁺).
 - Perform fragmentation analysis (MS/MS) to aid in structural elucidation.
- Infrared (IR) Spectroscopy:
 - Prepare a sample by either creating a KBr pellet or as a thin film.
 - Obtain the IR spectrum using an FTIR spectrometer.
 - Identify characteristic absorption bands for functional groups present in **Phyllalbine**, such as O-H, C-H, C=O, and C-O stretches.

Potential Mechanism of Action and Signaling Pathways

While direct studies on the mechanism of action of **Phyllalbine** are limited, its structural similarity to other tropane alkaloids and the known activity of co-isolated compounds from *Convolvulus* species provide valuable insights. Convolamine, another alkaloid from *Convolvulus subhirsutus*, has been identified as a positive modulator of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular signaling and stress responses.

Given the structural similarities, it is plausible that **Phyllalbine** may also interact with the sigma-1 receptor. The following diagram illustrates a generalized signaling pathway involving the sigma-1 receptor, which could be a potential pathway modulated by **Phyllalbine**.

Potential Signaling Pathway of **Phyllalbine** via Sigma-1 Receptor.

Experimental Workflow for Characterization

The logical flow for the comprehensive characterization of **Phyllalbine** is outlined in the following diagram.

Workflow for the Isolation and Characterization of **Phyllalbine**.

Conclusion

Phyllalbine is a tropane alkaloid with a defined chemical structure and several known physical properties. While its biological activity and mechanism of action are not yet fully elucidated, its structural relationship to other bioactive compounds suggests it is a promising candidate for further pharmacological investigation. This guide provides a solid foundation for researchers by consolidating the available data and outlining standardized protocols for its study. The significant gap in publicly available spectroscopic data highlights an area where further research is critically needed to advance our understanding of this natural product.

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